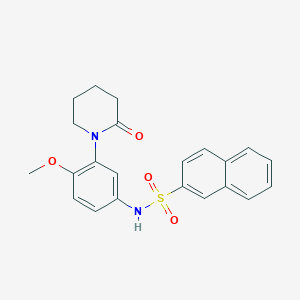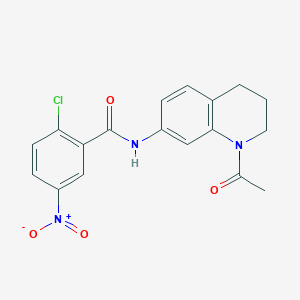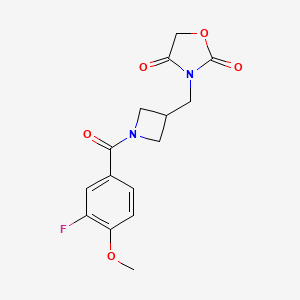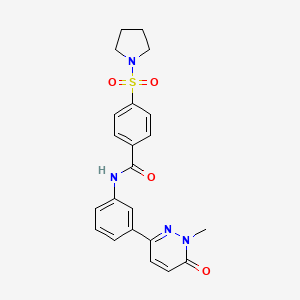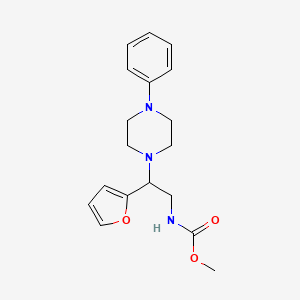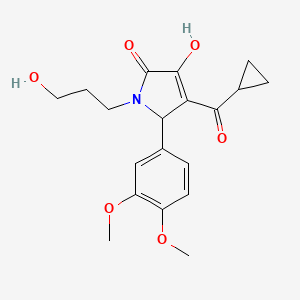
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-hydroxypropyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-hydroxypropyl)-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C19H23NO6 and its molecular weight is 361.394. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-hydroxypropyl)-3-pyrrolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-hydroxypropyl)-3-pyrrolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Analgesic Activities
Compounds with structural features similar to the queried molecule, particularly those incorporating the pyrrolin-2-one backbone and substituted phenyl groups, have been synthesized and evaluated for their biological activities. For instance, the synthesis of 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones demonstrated antibacterial and analgesic properties, indicating the potential of such structures in medicinal chemistry and pharmacology (Gein et al., 2010).
Herbicidal Activity
The research into pyrazole benzophenone derivatives, which share some structural similarities with the queried compound, particularly in terms of the presence of substituted phenyl groups, underscores the potential application of these compounds in developing new herbicides. These compounds have shown promising herbicidal activity against various plant species, highlighting the utility of such molecules in agricultural sciences (Fu et al., 2017).
Synthesis and Chemical Properties
The synthesis and characterization of compounds within this structural class, including studies on their chemical reactivity and potential for further functionalization, are of great interest in organic chemistry. For example, the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with alcohol in the presence of a base, resulting in various addition and substitution products, provides insight into the reactivity of these compounds and their potential applications in chemical synthesis (Tsuzuki & Tada, 1985).
Antimicrobial Activity
Further, the synthesis and evaluation of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones for their antimicrobial properties suggest the relevance of these compounds in addressing bacterial resistance and developing new antimicrobial agents (Gein et al., 2001).
properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-hydroxypropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-25-13-7-6-12(10-14(13)26-2)16-15(17(22)11-4-5-11)18(23)19(24)20(16)8-3-9-21/h6-7,10-11,16,21,23H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHEUBUSRZTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCO)O)C(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

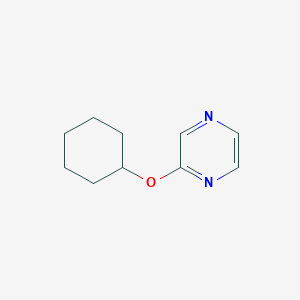
methanone](/img/structure/B2827361.png)
![N-(2,6-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2827363.png)
![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827364.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid](/img/structure/B2827367.png)
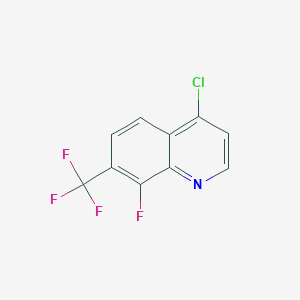
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2827374.png)

